BzATP

Beschreibung

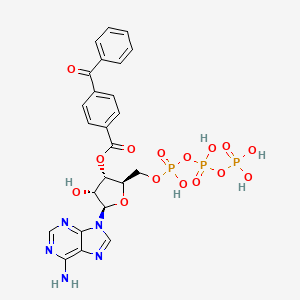

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35)/t16-,19-,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJJLYZBWRIBCZ-UGTJMOTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N5O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002227 | |

| Record name | 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81790-82-1 | |

| Record name | Adenosine 5′-(tetrahydrogen triphosphate), 3′-(4-benzoylbenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81790-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-O-(4-Benzoyl)benzoyladenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081790821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-O-(4-BENZOYL)BENZOYLADENOSINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P5DXU1F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP) is a synthetic analog of adenosine triphosphate (ATP) that serves as a potent agonist for the P2X purinergic receptors, with a particularly high potency for the P2X7 receptor subtype. Its robust and sustained activation of the P2X7 receptor has established this compound as an invaluable tool in a multitude of research applications, spanning immunology, neuroscience, and oncology. This technical guide provides a comprehensive overview of this compound, its primary research applications, quantitative data on its activity, detailed experimental protocols, and the signaling pathways it modulates.

Core Properties of this compound

This compound is characterized by the presence of a benzoylbenzoyl group attached to the ribose moiety of ATP. This structural modification is responsible for its increased potency at the P2X7 receptor compared to ATP. It is commercially available, typically as a triethylammonium salt, and is soluble in water.

Primary Research Applications

This compound's primary utility lies in its ability to selectively activate the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes.

Immunology and Inflammation:

-

Inflammasome Activation: this compound is widely used to induce the assembly and activation of the NLRP3 inflammasome in immune cells such as macrophages and microglia.[1] This leads to the cleavage of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.

-

Macrophage Polarization and Function: It has been shown to influence macrophage polarization and induce cellular stress in M1 macrophages by modulating the expression of unfolded protein response (UPR) genes.

-

Cytokine Release: this compound stimulation of immune cells triggers the release of a variety of inflammatory mediators, contributing to the understanding of inflammatory signaling cascades.[1]

Neuroscience:

-

Neuropathic Pain: this compound is utilized in models of neuropathic pain to study the role of P2X7 receptor activation in nociceptive signaling. It can activate satellite glial cells and increase the excitability of dorsal root ganglia neurons.

-

Neuroinflammation: By activating microglia, the resident immune cells of the central nervous system, this compound serves as a tool to investigate the mechanisms of neuroinflammation in various neurodegenerative diseases.

-

Synaptic Transmission: Research has employed this compound to explore the modulation of synaptic transmission and neurotransmitter release in different brain regions.

Oncology:

-

Cancer Cell Proliferation and Viability: The effect of this compound on cancer cells is context-dependent. In some cancer types, P2X7 receptor activation by this compound can induce cell death and inhibit proliferation, while in others, it may promote tumor growth and metastasis.

-

Tumor Microenvironment: this compound is used to study the role of purinergic signaling in the tumor microenvironment, including the interplay between cancer cells and immune cells.

Photoaffinity Labeling:

-

The benzophenone moiety in this compound's structure allows it to function as a photoaffinity label. Upon exposure to UV light, it can form a covalent bond with the ATP-binding site of proteins, enabling the identification and characterization of ATP-binding proteins, including the P2X7 receptor itself.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound.

| Parameter | Species | Cell/System | Value | Reference |

| EC50 (Calcium Influx) | Human | Recombinant P2X7 | 7 µM | Tocris Bioscience |

| Rat | Recombinant P2X7 | 3.6 µM | Tocris Bioscience | |

| Mouse | Recombinant P2X7 | 285 µM | Tocris Bioscience | |

| EC50 (Pore Formation) | - | - | 15 µM | Sigma-Aldrich |

| Potency vs. ATP | - | P2X7 Receptor | 5-10 fold higher | Tocris Bioscience |

Experimental Protocols

Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium influx in response to this compound stimulation.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., HEK293 cells expressing P2X7, primary microglia) onto glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with fresh buffer to remove excess dye.

-

Baseline Measurement: Acquire baseline fluorescence images of the cells before stimulation using a fluorescence microscope equipped with an appropriate filter set and a camera.

-

Stimulation: Add this compound to the cells at the desired final concentration (e.g., 10-100 µM).

-

Image Acquisition: Immediately begin acquiring a time-lapse series of fluorescence images to monitor the change in intracellular calcium concentration.

-

Data Analysis: Quantify the change in fluorescence intensity over time for individual cells or regions of interest. The increase in fluorescence is proportional to the increase in intracellular calcium.

Electrophysiology (Patch-Clamp) Assay

This protocol describes the measurement of ion channel currents elicited by this compound using the whole-cell patch-clamp technique.

Methodology:

-

Cell Preparation: Prepare cells expressing the P2X7 receptor on a recording chamber mounted on the stage of an inverted microscope.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill them with an appropriate intracellular solution.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current.

-

This compound Application: Perfuse the cell with an extracellular solution containing this compound at the desired concentration.

-

Data Acquisition and Analysis: Record the inward current induced by this compound. Analyze the current amplitude, kinetics, and other electrophysiological properties.

Inflammasome Activation Assay

This protocol details the procedure for inducing and measuring NLRP3 inflammasome activation using this compound.

Methodology:

-

Cell Priming: Prime immune cells (e.g., bone marrow-derived macrophages) with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

This compound Stimulation: After priming, replace the medium with a fresh, serum-free medium and stimulate the cells with this compound (e.g., 250-500 µM) for 30-60 minutes.

-

Supernatant and Lysate Collection: Collect the cell culture supernatant. Lyse the cells with a suitable lysis buffer.

-

Cytokine Measurement: Measure the concentration of mature IL-1β in the collected supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Caspase-1 Activation Analysis: Analyze the cell lysates and supernatants for the presence of the active p20 subunit of caspase-1 by Western blotting.

Signaling Pathways and Visualizations

Activation of the P2X7 receptor by this compound initiates a cascade of intracellular signaling events.

P2X7 Receptor Activation and Downstream Signaling

Upon binding of this compound, the P2X7 receptor undergoes a conformational change, leading to the opening of a non-selective cation channel. This results in the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. Prolonged activation can lead to the formation of a larger pore, permeable to molecules up to 900 Da.

Caption: this compound-induced P2X7 receptor signaling cascade.

Experimental Workflow for Inflammasome Activation Assay

The following diagram illustrates the key steps in a typical experiment to measure this compound-induced inflammasome activation.

Caption: Workflow for this compound-induced inflammasome activation assay.

Conclusion

This compound is a powerful and versatile pharmacological tool for investigating the role of the P2X7 receptor in health and disease. Its high potency and ability to induce robust downstream signaling make it an essential reagent for researchers in immunology, neuroscience, and oncology. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings. As research into purinergic signaling continues to expand, the applications of this compound are likely to grow, further elucidating the complex roles of the P2X7 receptor in cellular function and pathology.

References

BzATP's Mechanism of Action on P2X7 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) on the P2X7 receptor (P2X7R). This compound is a potent synthetic agonist of the P2X7 receptor, a ligand-gated ion channel that plays a critical role in immunity, inflammation, and cell death. Understanding the intricacies of this compound's interaction with the P2X7 receptor is paramount for the development of novel therapeutics targeting this pathway.

Core Mechanism of Action: Binding, Channel Gating, and Pore Formation

The activation of the P2X7 receptor by this compound is a multi-step process involving initial binding, subsequent channel opening, and, with sustained stimulation, the formation of a large, non-selective pore.

1.1. Agonist Binding and High Potency

This compound is a more potent agonist for the P2X7 receptor than its endogenous ligand, ATP.[1] This enhanced potency is attributed to specific molecular interactions between this compound and the receptor's extracellular domain. The distal benzoyl group of this compound is thought to interact with key amino acid residues, such as Lys-127 in the rat P2X7 receptor, which contributes to its high affinity.[2] Species-specific differences in amino acid sequences within the ectodomain account for the observed variations in this compound potency, with the rat P2X7 receptor showing significantly higher sensitivity than its mouse counterpart.[1]

1.2. Cation Channel Activation

Upon binding of this compound, the trimeric P2X7 receptor undergoes a conformational change, leading to the rapid opening of a non-selective cation channel.[3] This initial phase of activation is characterized by the influx of sodium (Na+) and calcium (Ca2+) ions and the efflux of potassium (K+) ions.[3] The influx of Ca2+ is a critical event, acting as a second messenger to initiate a cascade of downstream signaling events.

1.3. Macropore Formation

A hallmark of P2X7 receptor activation by this compound is the formation of a large, non-selective membrane pore upon prolonged or repeated stimulation.[4] This macropore allows the passage of molecules up to 900 Da in size, a feature that distinguishes P2X7 from other P2X receptors.[4] The formation of this pore is a slower process than the initial channel opening and is associated with more profound cellular consequences, including the activation of the inflammasome and eventual cell death.[5]

Downstream Signaling Pathways

The activation of P2X7 receptors by this compound triggers a complex array of intracellular signaling cascades, primarily driven by the influx of Ca2+ and efflux of K+. These pathways are central to the pro-inflammatory and cytotoxic effects of P2X7 activation.

2.1. NLRP3 Inflammasome Activation

One of the most well-characterized downstream effects of P2X7 activation is the assembly and activation of the NLRP3 inflammasome.[6][7] The K+ efflux induced by this compound is a key trigger for this process. NLRP3 activation leads to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[8]

Caption: this compound-induced NLRP3 inflammasome activation pathway.

2.2. Apoptosis and Cell Death

Prolonged activation of P2X7 receptors by this compound can lead to programmed cell death, or apoptosis.[8] This process is multifaceted and can be initiated through several mechanisms, including the activation of caspases and the induction of cellular stress pathways. In some cellular contexts, particularly in cancer cells, this compound-induced apoptosis is being explored as a potential therapeutic strategy.[8]

References

- 1. physoc.org [physoc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The human P2X7 receptor alters microglial morphology and cytokine secretion following immunomodulation [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Potency of BzATP: A Comparative Analysis in Rat and Mouse Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a potent agonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a crucial role in neuroinflammation, immune response, and chronic pain. Understanding the species-specific differences in this compound potency is paramount for the accurate translation of preclinical research findings to clinical applications. This technical guide provides a comprehensive overview of the differential potency of this compound in rat and mouse models, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in their study design and data interpretation.

Data Presentation: this compound Potency (EC50) in Rat vs. Mouse Models

The potency of this compound, typically measured by its half-maximal effective concentration (EC50), exhibits significant variation between rat and mouse models. The following tables summarize the quantitative data from multiple studies, highlighting the consistently higher potency of this compound in rat models compared to mouse models.

| Model System | Assay Type | Rat EC50 (µM) | Mouse EC50 (µM) | Fold Difference (Mouse/Rat) |

| Recombinant P2X7R | Calcium Influx | ~3.6 | ~285 | ~79 |

| Recombinant P2X7R | YO-PRO-1 Uptake | ~0.25 | ~11.7 | ~47 |

| Recombinant P2X7R | Membrane Currents | ~3.6 | ~285 | ~79 |

Note: EC50 values can vary depending on the specific experimental conditions and cell types used.

Molecular Basis for Potency Difference

The observed disparity in this compound potency between rat and mouse P2X7 receptors has been attributed to specific amino acid variations within the receptor's ectodomain. Two key residues, Lysine 127 (K127) and Asparagine 284 (N284) in the rat P2X7R, are crucial for the high-affinity binding of this compound. In contrast, the mouse P2X7R possesses Alanine at position 127 and Aspartic acid at position 284, which contribute to its lower sensitivity to this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following are step-by-step protocols for key assays used to determine this compound potency.

Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination

This technique directly measures the ion channel activity of P2X7R in response to this compound.

a. Cell Preparation:

-

Culture HEK293 cells stably expressing either rat or mouse P2X7R on glass coverslips.

-

Use cells at 70-80% confluency for experiments.

b. Recording Solutions:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2, 2.5 KCl, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH adjusted to 7.2 with NaOH.

c. Recording Procedure:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single cell with the patch pipette and form a gigaseal (resistance > 1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at -60 mV.

-

Apply increasing concentrations of this compound to the cell via a perfusion system.

-

Record the inward current elicited by each this compound concentration.

-

Wash the cell with the external solution between applications.

d. Data Analysis:

-

Normalize the current responses to the maximal response.

-

Plot the normalized current as a function of the this compound concentration.

-

Fit the data to a Hill equation to determine the EC50 value.

YO-PRO-1 Uptake Assay

This fluorescence-based assay measures the formation of large pores in the cell membrane upon P2X7R activation, which is permeable to the fluorescent dye YO-PRO-1.

a. Cell Preparation:

-

Seed HEK293 cells expressing either rat or mouse P2X7R in a 96-well black, clear-bottom plate.

-

Grow cells to 80-90% confluency.

b. Reagents:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

YO-PRO-1 Staining Solution: 1 µM YO-PRO-1 iodide in Assay Buffer.

-

This compound Stock Solution: Prepare a series of concentrations in Assay Buffer.

c. Assay Procedure:

-

Wash the cells once with Assay Buffer.

-

Add 100 µL of YO-PRO-1 Staining Solution to each well.

-

Incubate the plate for 10 minutes at 37°C.

-

Add 50 µL of the desired this compound concentration to each well.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~491 nm and emission at ~509 nm.

-

Continue to read the fluorescence every 1-2 minutes for a total of 30-60 minutes.

d. Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Determine the rate of YO-PRO-1 uptake or the endpoint fluorescence for each this compound concentration.

-

Plot the fluorescence signal as a function of this compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50.

Signaling Pathways and Visualizations

Activation of the P2X7 receptor by this compound initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

P2X7R-Mediated Cation Influx and Pore Formation

Caption: this compound binding to P2X7R leads to cation influx and pore formation.

Downstream Signaling Cascade of P2X7R Activation

Caption: P2X7R activation triggers multiple downstream signaling pathways.

Conclusion

The significant difference in this compound potency between rat and mouse models underscores the importance of careful model selection and data interpretation in preclinical research targeting the P2X7 receptor. This guide provides a foundational understanding of these differences, offering quantitative data, detailed experimental protocols, and clear visual representations of the underlying signaling pathways. By leveraging this information, researchers can design more robust experiments and contribute to the successful development of novel therapeutics targeting P2X7R-mediated pathologies.

The Role of BzATP in Activating the NLRP3 Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) activates the NLRP3 inflammasome. It consolidates key research findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the core signaling pathways and workflows.

Introduction: The NLRP3 Inflammasome and the Role of Purinergic Signaling

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including autoinflammatory syndromes, metabolic disorders, and neurodegenerative diseases.[1][4]

Extracellular ATP, a key DAMP released from stressed or dying cells, is a well-established activator of the NLRP3 inflammasome.[5][6] this compound, a potent and specific agonist of the P2X7 receptor (P2X7R), is widely used in research to mimic the effects of high concentrations of extracellular ATP and to dissect the molecular mechanisms of NLRP3 activation.[5][6][7] Understanding the precise role of this compound in this pathway is crucial for the development of therapeutic agents targeting NLRP3-driven inflammation.

The Canonical this compound-Induced NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome by this compound is a two-step process, often referred to as "priming" and "activation" (Signal 1 and Signal 2).[4][8][9]

-

Signal 1 (Priming): This initial step is typically induced by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.[8][10]

-

Signal 2 (Activation): this compound provides the second signal by binding to the P2X7R, an ATP-gated ion channel.[1][7] This binding triggers a cascade of events leading to the assembly and activation of the NLRP3 inflammasome.[7]

The key molecular events following P2X7R activation by this compound include:

-

Potassium Efflux: A primary and essential event is the efflux of potassium ions (K+) from the cell.[1][6][10] The sustained decrease in intracellular K+ concentration is considered a common trigger for NLRP3 activation by various stimuli.[1][10]

-

NLRP3 Conformational Change and Oligomerization: The drop in intracellular K+ is thought to induce a conformational change in the NLRP3 protein, leading to its self-oligomerization.[1]

-

ASC Recruitment and Speck Formation: Oligomerized NLRP3 recruits the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC).[11][12] ASC then oligomerizes to form a large, prion-like filamentous structure known as the "ASC speck" or "pyroptosome," which serves as a platform for caspase-1 recruitment.[11]

-

Caspase-1 Activation: Pro-caspase-1 is recruited to the ASC speck, where it undergoes proximity-induced auto-cleavage and activation.[11]

-

Cytokine Maturation and Secretion: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[1][7]

-

Pyroptosis: In some cases, activated caspase-1 can also cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[1][3]

Quantitative Data on this compound-Mediated NLRP3 Inflammasome Activation

The following tables summarize quantitative data from various studies on the experimental conditions and effects of this compound in activating the NLRP3 inflammasome.

Table 1: this compound Concentration and Treatment Time in In Vitro Models

| Cell Type | Priming Agent (Concentration) | This compound Concentration | Treatment Time | Observed Effect | Reference |

| A253 cells | LPS (1 µg/mL) | 0.3 mM | 3 hours | Increased expression of P2X7R, NLRP3, and pro-IL-1β; detection of active IL-1β (17kDa) and caspase-1 p20. | [7] |

| Human primary peripheral blood monocytes | LPS (1 ng/mL) | Not specified | 30 minutes | IL-1β release completely blocked by P2X7R antagonist KN62. | [13] |

| Human monocytes and THP-1 cells | Not specified | 100 - 250 µM | 5 - 15 minutes | Peak activation of ERK1/ERK2 MAPKs. | [14] |

| THP-1 macrophages and primary monocytes | Pam3CSK4 (1 µg/mL) | 300 µM | 3 hours | Robust IL-1β release. | [15] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS | 300 µM | 30 minutes | Release of PGE2 and IL-1β. | [16] |

| THP-1 macrophages | Pam3CSK4 | Not specified | Not specified | Strong increase in IL-1β release. | [6] |

| Human macrophages | Abeta(1-42) or LPS | Not specified | 30 minutes | Secretion of IL-1β. | [17] |

Table 2: Effects of Inhibitors on this compound-Induced NLRP3 Activation

| Cell Type/Model | Inhibitor | Target | Effect on this compound-Induced Response | Reference |

| LPS-primed rats | NLRP3 inhibitor | NLRP3 | Abolished the augmentation of cleaved caspase-1 (p20) and mature IL-1β. | [18] |

| Human primary peripheral blood monocytes | KN62 or 15d (A438079) | P2X7R | Significantly attenuated or completely abolished IL-1β release. | [13] |

| Mouse BMDMs | A438079 | P2X7R | Reduced release of PGE2 and IL-1β. | [16] |

| THP-1 macrophages | Pep19–2.5 | P2X7R (allosteric modulator) | Reduced this compound-induced IL-1β release to 64%. | [15] |

| Primary monocytes | Pep19–2.5 | P2X7R (allosteric modulator) | Reduced this compound-induced IL-1β release to 55% and LDH release to 60%. | [15] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to study this compound-induced NLRP3 inflammasome activation.

Cell Culture and Priming

-

Cell Lines: Human monocytic THP-1 cells or mouse bone marrow-derived macrophages (BMDMs) are commonly used.

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for THP-1, DMEM for BMDMs) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophage-like cells, treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.

-

Priming: Before stimulation with this compound, prime the cells with a Toll-like receptor (TLR) agonist to induce the expression of NLRP3 and pro-IL-1β. A common priming agent is LPS (from E. coli) at a concentration of 1 µg/mL for 2-4 hours.[11]

This compound Stimulation

-

After priming, wash the cells with phosphate-buffered saline (PBS) to remove the priming agent.

-

Replace the medium with serum-free medium (e.g., Opti-MEM) to avoid interference from serum components.[11]

-

Prepare a stock solution of this compound in water or an appropriate buffer.

-

Add this compound to the cells at the desired final concentration (typically ranging from 100 µM to 300 µM).

-

Incubate the cells for the specified duration (e.g., 30 minutes to 3 hours) at 37°C.

Measurement of IL-1β Secretion (ELISA)

-

After incubation with this compound, collect the cell culture supernatants.

-

Centrifuge the supernatants to pellet any detached cells or debris.

-

Measure the concentration of mature IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[3]

Western Blot for Caspase-1 Cleavage

-

Collect the cell culture supernatants and lyse the remaining adherent cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Concentrate the proteins in the supernatant using methods like trichloroacetic acid (TCA) precipitation.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from the cell lysates and the concentrated supernatants by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

ASC Oligomerization Assay

-

After this compound stimulation, lyse the cells in a buffer containing a mild detergent (e.g., Triton X-100).

-

Centrifuge the lysate at a low speed (e.g., 6000 x g) to pellet the ASC specks.

-

Wash the pellet to remove soluble proteins.

-

Resuspend the pellet and cross-link the ASC oligomers using a cross-linking agent like disuccinimidyl suberate (DSS).[11]

-

Stop the cross-linking reaction and resuspend the pellet in SDS-PAGE sample buffer.

-

Analyze the samples by Western blotting using an anti-ASC antibody. ASC monomers will appear at ~22 kDa, while oligomers will be visible as higher molecular weight bands.

Potassium Efflux Measurement

-

Load the primed cells with a potassium-sensitive fluorescent dye (e.g., Asante Potassium Green-2, APG-2) according to the manufacturer's protocol.

-

Measure the baseline fluorescence.

-

Add this compound to the cells and monitor the change in fluorescence over time using a fluorescence plate reader or microscope. A decrease in fluorescence indicates potassium efflux.

-

Alternatively, intracellular potassium levels can be measured by atomic absorption spectrometry.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced NLRP3 inflammasome activation.

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Caption: A typical experimental workflow for studying this compound-induced NLRP3 activation.

Conclusion and Future Directions

This compound is an invaluable tool for elucidating the molecular mechanisms of NLRP3 inflammasome activation. The pathway, initiated by P2X7R engagement and driven by potassium efflux, provides multiple potential targets for therapeutic intervention in a host of inflammatory diseases. Future research will likely focus on further dissecting the upstream and downstream signaling events, exploring the role of non-canonical NLRP3 activation pathways that may be triggered by this compound, and translating these fundamental discoveries into novel anti-inflammatory drugs. The detailed protocols and consolidated data presented in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic targeting of the NLRP3 inflammasome.

References

- 1. Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Suppression of the NLRP3 Inflammasome and Cytokine Release in Primary Macrophages by Low-Dose Anthracyclines [mdpi.com]

- 3. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. NLRP3 Inflammasome’s Activation in Acute and Chronic Brain Diseases—An Update on Pathogenetic Mechanisms and Therapeutic Perspectives with Respect to Other Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. criver.com [criver.com]

- 10. K+ efflux is the Common Trigger of NLRP3 inflammasome Activation by Bacterial Toxins and Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]

- 13. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to BzATP-Induced Pyroptosis in Retinal Hypertension Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated intraocular pressure (IOP), a hallmark of retinal hypertension and a primary risk factor for glaucoma, initiates a cascade of neuroinflammatory events culminating in the death of retinal ganglion cells (RGCs). A growing body of evidence implicates pyroptosis, a lytic and inflammatory form of programmed cell death, as a critical mechanism in this pathology. This technical guide delves into the pivotal role of the ATP receptor P2X7R in mediating RGC death through pyroptosis, with a specific focus on the potent agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) as an experimental tool. We will explore the core signaling pathways, provide detailed experimental protocols for inducing and analyzing this phenomenon in retinal hypertension models, and present key quantitative data to inform future research and drug development strategies.

The Core Signaling Pathway: From this compound to Pyroptotic Cell Death

The activation of the P2X7 receptor by extracellular ATP, or its potent synthetic analog this compound, is a key instigating event in the pyroptotic cascade within the retina. In the context of retinal hypertension, stressed or dying cells release ATP into the extracellular space, setting the stage for P2X7R-mediated pathology.

The signaling pathway can be summarized as follows:

-

P2X7R Activation: this compound binds to and activates the P2X7 receptor, an ATP-gated ion channel primarily expressed on retinal microglia and RGCs.

-

Ion Flux and Pannexin-1 Channel Opening: P2X7R activation leads to Na+ and Ca2+ influx and K+ efflux. This ionic imbalance contributes to the opening of pannexin-1 channels, further propagating the inflammatory signal.

-

NLRP3 Inflammasome Assembly: The intracellular ionic changes, particularly K+ efflux, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1.

-

Caspase-1 Activation: Within the inflammasome, pro-caspase-1 is autocatalytically cleaved into its active form, caspase-1.

-

Gasdermin D Cleavage and Pore Formation: Active caspase-1 cleaves Gasdermin D (GSDMD) into its N-terminal (GSDMD-N) and C-terminal (GSDMD-C) fragments. The GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming large pores.

-

Cytokine Maturation and Release: Active caspase-1 also cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms (IL-1β and IL-18).

-

Pyroptotic Cell Death: The GSDMD-N pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of mature cytokines and other cellular contents into the extracellular space, thereby propagating the inflammatory response.

Visualization of the this compound-Induced Pyroptosis Pathway

Caption: this compound-induced pyroptosis signaling cascade in retinal cells.

Experimental Models and Protocols

A robust understanding of this compound-induced pyroptosis in retinal hypertension requires well-defined experimental models and meticulous protocols.

In Vivo Model: Laser-Induced Ocular Hypertension in Mice

This model mimics the chronic elevation of IOP seen in glaucoma.

Protocol for Laser-Induced Ocular Hypertension:

-

Animal Preparation: Anesthetize adult C57BL/6 or other suitable mouse strains with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

-

Pupil Dilation: Topically apply one to two drops of 1% atropine sulfate solution to the eye to be treated.

-

Anterior Chamber Flattening: After mydriasis, flatten the anterior chamber by aspirating a small amount of aqueous humor with a 33-gauge needle to enhance laser efficacy.[1]

-

Laser Photocoagulation: Using a slit lamp biomicroscope equipped with a diode laser (532 nm), deliver approximately 80-100 laser spots (150-200 mW power, 0.05-0.2 second duration, 100-200 μm spot size) to the limbal and episcleral veins over 270-300 degrees, sparing the nasal aspect.[1][2]

-

Post-Procedure Care: Instill topical 0.5% moxifloxacin to prevent infection and 0.5% proparacaine for pain relief.[1]

-

IOP Monitoring: Measure IOP weekly for at least four weeks using a rebound tonometer (e.g., TonoLab). A sustained IOP elevation of at least 30-50% compared to the contralateral control eye is considered successful.[3]

-

This compound Administration: At a designated time point post-IOP elevation, administer this compound via intravitreal injection at the desired concentration (e.g., 250 µM).

In Vitro Models

-

Primary Retinal Microglia Culture: Isolate microglia from neonatal rodent retinas to study the direct effects of this compound on IL-1β release and inflammasome activation.

-

Retinal Ganglion Cell Culture: Purify RGCs from neonatal rodent retinas to assess the direct neurotoxic effects of this compound and the efficacy of potential neuroprotective agents.

-

Organotypic Retinal Cultures: Use human organotypic retinal cultures to study this compound-induced RGC death in a more physiologically relevant ex vivo system.[4]

Visualization of a Typical Experimental Workflow

References

- 1. Impairing Gasdermin D-mediated pyroptosis is protective against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Frontiers | Interleukin-1 receptor-dependent and -independent caspase-1 activity in retinal cells mediated by receptor interacting protein 2 [frontiersin.org]

Investigating Glioma Cell Migration with BzATP Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and signaling pathways involved in studying the effects of 3'-O-(4-benzoyl)benzoyl-ATP (BzATP) on glioma cell migration. This compound, a potent agonist of the P2X7 receptor (P2X7R), has been shown to modulate key cellular processes implicated in glioma progression. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes the underlying molecular mechanisms to facilitate further research and drug development in this area.

Core Concepts: this compound and the P2X7 Receptor in Glioma

The P2X7 receptor is an ATP-gated ion channel that is increasingly recognized for its role in cancer biology. In the context of glioma, the most common and aggressive type of primary brain tumor, the activation of P2X7R by agonists like this compound has been shown to influence cell proliferation and migration. Understanding the signaling cascades triggered by this compound is crucial for developing targeted therapeutic strategies to inhibit glioma cell dissemination.

Data Presentation: Quantitative Effects of this compound on Glioma Cell Migration

The following tables summarize the quantitative data from studies investigating the impact of this compound on glioma cell migration and related signaling pathways.

Table 1: Effect of this compound on Glioma Cell Proliferation

| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in Proliferation (vs. Control) | Citation |

| U87 | 100 µM | 24 hours | ~1.6 | [1] |

| U251 | 100 µM | 24 hours | ~1.6 | [1] |

Table 2: Effect of this compound and Inhibitors on Glioma Cell Migration (Wound Healing Assay)

| Cell Line | Treatment | Observation Time | % Wound Closure | Citation |

| GSC #1 | Control | 24 hours | ~25% | |

| GSC #1 | This compound (100 µM) | 24 hours | ~50% | |

| GSC #1 | This compound (100 µM) + A438079 (10 µM) | 24 hours | ~28% |

Table 3: Effect of this compound and Inhibitors on Glioma Cell Migration (Transwell Assay)

| Cell Line | Treatment | Observation Time | Relative Migration | Citation |

| U87 | Control | 24 hours | Baseline | [1] |

| U87 | This compound (100 µM) | 24 hours | Significantly Increased | [1] |

| U87 | This compound (100 µM) + BBG (10 µM) | 24 hours | Migration Blocked | [1] |

| U87 | This compound (100 µM) + PD98059 (20 µM) | 24 hours | Migration Blocked | [1] |

| U251 | Control | 24 hours | Baseline | [1] |

| U251 | This compound (100 µM) | 24 hours | Significantly Increased | [1] |

| U251 | This compound (100 µM) + BBG (10 µM) | 24 hours | Migration Blocked | [1] |

| U251 | This compound (100 µM) + PD98059 (20 µM) | 24 hours | Migration Blocked | [1] |

*Note: The referenced study demonstrated a significant increase in migration but did not provide a specific fold-change value.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific glioma cell lines and experimental conditions.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration in vitro.

Materials:

-

Glioma cells (e.g., U87, U251, or patient-derived glioblastoma stem-like cells (GSCs))

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

6-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

This compound solution

-

P2X7R antagonist (e.g., A438079 or Brilliant Blue G (BBG))

-

MEK inhibitor (e.g., PD98059)

-

PI3K inhibitor (e.g., LY294002)

Procedure:

-

Cell Seeding: Seed glioma cells in 6-well plates and culture until they form a confluent monolayer.

-

Scratch Formation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of this compound (e.g., 100 µM) and/or inhibitors. For inhibitor studies, pre-incubate the cells with the inhibitor for 1-2 hours before adding this compound.

-

Image Acquisition: Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, and 24 hours).

-

Data Analysis: Measure the area of the cell-free gap at each time point using ImageJ or similar software. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Initial Area - Area at Time X) / Initial Area ] * 100

Transwell Migration Assay

This assay measures the migratory capacity of individual cells towards a chemoattractant.

Materials:

-

Transwell inserts (typically with 8 µm pores)

-

24-well plates

-

Glioma cells

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound solution

-

Inhibitors (as required)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Cell Preparation: Culture glioma cells and harvest them. Resuspend the cells in a serum-free medium.

-

Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

-

Cell Seeding: Seed the glioma cells (e.g., 5 x 10^4 cells) in a serum-free medium into the upper chamber of the transwell insert. Add this compound and/or inhibitors to the upper chamber as per the experimental design.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently scrape off the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution for 10-15 minutes. Subsequently, stain the cells with crystal violet for 20-30 minutes.

-

Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry. Capture images of the stained migrated cells using a microscope.

-

Quantification: Count the number of migrated cells in several random fields of view for each insert. The results can be expressed as the average number of migrated cells per field or as a fold change relative to the control group.

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the signaling pathways of interest, such as ERK and Akt.

Materials:

-

Glioma cells

-

This compound solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat glioma cells with this compound for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced signaling pathways in glioma cell migration.

Caption: Experimental workflow for the wound healing (scratch) assay.

Caption: Experimental workflow for the transwell migration assay.

Conclusion

This technical guide provides a framework for investigating the role of this compound in glioma cell migration. The activation of the P2X7 receptor by this compound initiates signaling cascades, primarily through the MEK/ERK and likely the PI3K/Akt pathways, leading to enhanced migratory potential of glioma cells.[1][2] The experimental protocols detailed herein offer robust methods for quantifying these effects and elucidating the underlying molecular mechanisms. Further research in this area holds the potential to identify novel therapeutic targets for the treatment of glioblastoma.

References

BzATP in Sepsis-Induced Intestinal Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) in the pathogenesis of sepsis-induced intestinal dysfunction. Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to a breakdown of the intestinal barrier, contributing to multiple organ failure.[1][2] this compound, a potent and selective agonist of the purinergic P2X7 receptor (P2X7R), has emerged as a key molecule in mediating the detrimental inflammatory and cellular responses in the gut during sepsis.[1][2][3] This document provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for studying its effects, and a summary of key quantitative data from preclinical studies.

Core Concepts: The Role of this compound and the P2X7 Receptor

Extracellular adenosine triphosphate (ATP) and its analog this compound act as danger-associated molecular patterns (DAMPs) when released from stressed or dying cells. In the context of sepsis, elevated extracellular ATP levels activate the P2X7R, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages.[1][2][4] Activation of P2X7R by this compound triggers a cascade of downstream signaling events, leading to intestinal barrier dysfunction through several mechanisms:

-

Pro-inflammatory Cytokine Release: P2X7R activation stimulates the production and release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which exacerbate the inflammatory response in the intestine.[2][3]

-

Increased Intestinal Permeability: this compound has been shown to increase intestinal permeability, allowing for the translocation of bacteria and endotoxins from the gut lumen into the systemic circulation, further amplifying the septic response.[2]

-

Epithelial Cell Apoptosis: The P2X7R-mediated signaling pathway can induce apoptosis in intestinal epithelial cells, compromising the integrity of the intestinal barrier.[1][2]

-

Macrophage Activation: this compound promotes the activation of M1 macrophages, a pro-inflammatory phenotype, through the ERK/NF-κB signaling pathway.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in mouse models of sepsis-induced intestinal dysfunction. These studies typically employ the cecal ligation and puncture (CLP) model to induce sepsis.

Table 1: Effect of this compound on Systemic and Intestinal Inflammation

| Parameter | Sepsis Model | Treatment Group | Control Group (Sepsis) | This compound-Treated Group (Sepsis) | P-value | Reference |

| Serum IL-6 (pg/mL) | CLP Mouse | Saline | 150 ± 25 | 350 ± 40 | < 0.001 | [2] |

| Serum TNF-α (pg/mL) | CLP Mouse | Saline | 80 ± 15 | 200 ± 30 | < 0.001 | [2] |

| Intestinal MPO Activity (U/g tissue) | CLP Mouse | Saline | 2.5 ± 0.5 | 5.0 ± 0.8 | < 0.001 | [2] |

Data are presented as mean ± standard deviation. MPO: Myeloperoxidase, an indicator of neutrophil infiltration.

Table 2: Effect of this compound on Intestinal Barrier Function

| Parameter | Sepsis Model | Treatment Group | Control Group (Sepsis) | This compound-Treated Group (Sepsis) | P-value | Reference |

| Intestinal Permeability (Serum FD-40, µg/mL) | CLP Mouse | Saline | 1.2 ± 0.3 | 2.8 ± 0.5 | < 0.001 | [2] |

| Intestinal Epithelial Apoptosis (% TUNEL-positive cells) | CLP Mouse | Saline | 15 ± 4 | 35 ± 6 | < 0.001 | [1][2] |

Data are presented as mean ± standard deviation. FD-40: Fluorescein isothiocyanate-dextran 40 kDa. TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by this compound in macrophages during sepsis and a typical experimental workflow for studying its effects.

Caption: this compound-P2X7R signaling cascade in macrophages.

References

- 1. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TUNEL assay for apoptosis in intestine [bio-protocol.org]

- 4. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

BzATP: A Technical Guide to P2X Receptor Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) is a potent synthetic analog of adenosine triphosphate (ATP) that has been instrumental in the characterization of purinergic P2X receptors. It is most renowned for its high potency at the P2X7 receptor subtype, an ion channel that plays a crucial role in immunity, inflammation, and neuropathic pain. This technical guide provides an in-depth analysis of this compound's selectivity profile for P2X receptors, details its known off-target effects, and presents comprehensive experimental protocols for its study. The information is intended to equip researchers and drug development professionals with the critical knowledge required for the effective use of this compound in their investigations.

Data Presentation: this compound Potency and Selectivity

This compound exhibits a distinct selectivity profile across the P2X receptor family. While it is a potent agonist at several P2X subtypes, its highest potency is observed at the P2X7 receptor. The following table summarizes the quantitative data on this compound's potency, presented as EC50 (half-maximal effective concentration) or pEC50 (-log(EC50)) values, for various human, rat, and mouse P2X receptor subtypes. This allows for a clear comparison of its activity and selectivity.

| Receptor Subtype | Species | Potency (EC50 / pEC50) | Reference |

| P2X1 | Human | pEC50 = 8.74 | [1] |

| P2X2 | Human | pEC50 = 5.26 | [1] |

| P2X3 | Human | pEC50 = 7.10 | [1] |

| P2X2/3 | Human | pEC50 = 7.50 | [1] |

| P2X4 | Human | pEC50 = 6.19 | [1] |

| P2X7 | Human | EC50 = 7 µM | [2][3][4] |

| P2X7 | Rat | EC50 = 3.6 µM | [1][2][5] |

| P2X7 | Mouse | EC50 = 285 µM | [1][2][5] |

Note: Higher pEC50 values and lower EC50 values indicate greater potency. The significant difference in potency for the mouse P2X7 receptor is a critical consideration for species selection in experimental design.

Off-Target Effects

While this compound is a valuable tool for studying P2X7 receptors, it is not entirely selective and can interact with other proteins. Understanding these off-target effects is crucial for accurate data interpretation.

-

P2X1 and P2Y1 Receptor Partial Agonism: this compound exhibits partial agonist activity at P2X1 and P2Y1 receptors.[3] This can be a confounding factor in tissues or cells where these receptors are co-expressed with P2X7.

-

ATPase Photoaffinity Labeling: this compound can be used as a photoaffinity probe to study adenine nucleotide binding to ATPases.[5] This property, while useful in specific experimental contexts, represents an off-target interaction in studies focused on P2X receptor signaling.

-

P2Y11 Receptor Activation: In some cell types, such as lacrimal gland myoepithelial cells, this compound has been shown to activate P2Y11 receptors.[6]

Mandatory Visualizations

P2X7 Receptor Signaling Pathway Activated by this compound

Caption: this compound-induced P2X7 receptor signaling cascade.

Experimental Workflow for Assessing P2X7 Receptor Activity

Caption: Workflow for P2X7 receptor activity assessment.

This compound: Target and Off-Target Interactions

Caption: this compound's primary and off-target interactions.

Experimental Protocols

Patch-Clamp Electrophysiology for P2X7 Receptor Currents

This protocol is designed to measure ion channel currents in response to this compound application in cells expressing P2X7 receptors.

1. Cell Preparation:

-

Culture cells (e.g., HEK293, astrocytes, or microglia) expressing the P2X7 receptor of interest on glass coverslips.

-

Use cells 24-48 hours after plating or transfection.

2. Solutions:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, and 2.5 KCl. Adjust pH to 7.4.[2]

-

Pipette Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, and 0.5 CaCl₂. Adjust pH to 7.4.[2]

-

Agonist Solution: Prepare a stock solution of this compound in the external solution. A final concentration of 100 µM is often used for robust activation.[2][7]

3. Recording:

-

Perform whole-cell patch-clamp recordings using an Axopatch 200B amplifier or similar equipment.

-

Hold the cell membrane potential at -60 mV.

-

Apply this compound solution via a perfusion system for 5-10 seconds.[2]

-

Record the inward current generated by the activation of P2X7 receptors.

-

Data can be acquired and analyzed using software such as pClamp.[2]

Calcium Imaging of P2X7 Receptor Activation

This protocol measures changes in intracellular calcium concentration following P2X7 receptor activation by this compound.

1. Cell Preparation:

-

Plate cells expressing P2X7 receptors on glass-bottom dishes suitable for microscopy.

2. Dye Loading:

-

Incubate cells with a calcium-sensitive fluorescent dye (e.g., 3-5 µM Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Wash the cells with buffer to remove excess dye.

3. Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a camera.

-

Acquire baseline fluorescence images.

-

Add this compound solution to the dish at the desired final concentration.

-

Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Dye Uptake Assay for Pore Formation

Prolonged activation of P2X7 receptors leads to the formation of a large pore permeable to molecules up to 900 Da. This can be assessed using fluorescent dyes such as YO-PRO-1.

1. Cell Preparation:

-

Plate cells in a 96-well plate or on coverslips.

2. Assay:

-

Prepare a solution containing both this compound and a fluorescent dye that cannot cross the plasma membrane of healthy cells (e.g., YO-PRO-1).

-

Incubate the cells with this solution for a defined period (e.g., 15-60 minutes).

-

Wash the cells to remove the extracellular dye.

-

Measure the intracellular fluorescence using a fluorescence plate reader or a microscope. An increase in fluorescence indicates dye uptake through the P2X7 receptor pore.

Conclusion

This compound is an indispensable pharmacological tool for the investigation of P2X7 receptor function. Its high potency at this receptor subtype has facilitated significant advances in our understanding of its physiological and pathological roles. However, researchers must remain cognizant of its species-specific potency differences and its off-target activities to ensure the rigorous and accurate interpretation of experimental data. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in research and drug development.

References

- 1. 4.5. Patch-Clamp Electrophysiology [bio-protocol.org]

- 2. Electrophysiology [bio-protocol.org]

- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ijaai.tums.ac.ir [ijaai.tums.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of BzATP in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) is a potent agonist of the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in neuroinflammation, immunity, and cell death.[1][2][3] Its high affinity and potency make it an invaluable tool in the study of P2X7 receptor signaling and the development of novel therapeutics targeting this pathway. However, the effective use of this compound in research and drug development necessitates a thorough understanding of its chemical properties and, critically, its stability in solution. This guide provides a comprehensive overview of the chemical characteristics of this compound and detailed insights into its stability under various conditions, supported by experimental protocols and signaling pathway diagrams.

Chemical Properties of this compound

This compound is a synthetic analog of adenosine triphosphate (ATP) characterized by the presence of a benzoylbenzoyl group attached to the ribose moiety. This modification is responsible for its increased potency at the P2X7 receptor compared to ATP.[4]

| Property | Value | References |

| Molecular Formula | C24H24N5O15P3 (free acid) | |

| Molecular Weight | 715.40 g/mol (free acid) | |

| Molecular Weight (Triethylammonium salt) | 1018.97 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (50 mg/mL), DMSO | [5] |

| Purity (typical) | ≥95% (HPLC) | [5] |

| Storage (solid) | -20°C | [5] |

Stability of this compound in Solution

The stability of this compound in solution is a critical factor for the reproducibility and accuracy of experimental results. Its degradation can lead to a loss of potency and the generation of byproducts that may have their own biological activities. The primary routes of degradation are chemical hydrolysis and enzymatic breakdown.

Chemical Stability

The triphosphate chain of this compound is susceptible to hydrolysis, which can be influenced by pH and temperature.

Effect of Temperature: Elevated temperatures accelerate the rate of chemical hydrolysis. Therefore, it is recommended to store this compound solutions at low temperatures to minimize degradation. Stock solutions are typically stored at -20°C or -80°C. For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles. Several suppliers recommend that aqueous solutions of this compound should not be stored for more than one day.

Enzymatic Stability

In biological systems, the primary cause of this compound degradation is enzymatic hydrolysis by ectonucleotidases. These cell surface enzymes are responsible for the breakdown of extracellular nucleotides.

Ectonucleotidase-mediated Degradation: this compound is a substrate for various ectonucleotidases, which hydrolyze the triphosphate chain to produce BzADP, BzAMP, and ultimately Bz-adenosine. This enzymatic conversion is a significant consideration in cell-based assays and in vivo studies, as the degradation products may have different or even opposing biological effects. For example, the resulting Bz-adenosine can act on adenosine receptors, potentially confounding the interpretation of results attributed solely to P2X7 receptor activation.

The rate of enzymatic degradation can vary significantly depending on the cell type and tissue, as the expression levels and activity of different ectonucleotidases differ.

Experimental Protocols

Stability-Indicating HPLC Method (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of this compound in solution over time and under different conditions. While a specific validated method for this compound is not extensively published, a general approach based on methods for other ATP analogs can be adapted.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient elution is typically used to separate the parent compound from its more polar degradation products.

-

Mobile Phase A: Aqueous buffer (e.g., 100 mM triethylammonium acetate, pH 7.0)

-

Mobile Phase B: Acetonitrile

-

A typical gradient might run from 5% to 40% B over 20 minutes.

Detection:

-

UV detection at the wavelength of maximum absorbance for this compound (approximately 260 nm).

Procedure:

-

Prepare a stock solution of this compound of known concentration in the desired buffer (e.g., PBS, Tris).

-

Incubate aliquots of the solution under the desired stress conditions (e.g., different pH values, temperatures).

-

At specified time points, withdraw a sample and immediately quench any further degradation by freezing or dilution in a cold mobile phase.

-

Inject a fixed volume of the sample onto the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent this compound peak.

-

Quantify the amount of remaining this compound by comparing its peak area to a standard curve of freshly prepared this compound solutions of known concentrations.

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Experimental Workflow for Assessing this compound Stability

Caption: Workflow for assessing the stability of this compound in solution.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by this compound initiates a cascade of downstream signaling events. The initial opening of the channel leads to an influx of Na+ and Ca2+ and an efflux of K+. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.

Caption: Simplified P2X7 receptor downstream signaling pathway.

This activation triggers multiple intracellular signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs), nuclear factor kappa B (NF-κB), and phospholipase D (PLD).[2] A key consequence of P2X7 receptor activation, particularly in immune cells, is the assembly and activation of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine IL-1β.[2] Prolonged or strong activation can ultimately lead to apoptosis.[1]

Summary and Recommendations

A thorough understanding of the chemical properties and stability of this compound is paramount for its effective use in research and development. Key takeaways include:

-

Storage: this compound as a solid should be stored at -20°C. Stock solutions should be aliquoted and stored at -20°C or -80°C and used within one month. For optimal results, aqueous working solutions should be prepared fresh daily.

-

Stability: this compound is susceptible to both chemical and enzymatic degradation. Its stability is influenced by pH and temperature, with degradation accelerated under acidic conditions and at higher temperatures. In biological systems, enzymatic hydrolysis by ectonucleotidases is a major factor.

-

Experimental Considerations: Researchers should be mindful of the potential for this compound degradation during experiments, especially in long-term cell culture assays or in vivo studies. The use of a validated stability-indicating HPLC method is recommended to monitor the integrity of this compound solutions. The potential contribution of this compound degradation products to the observed biological effects should also be considered.

By adhering to these guidelines and employing appropriate analytical methods, researchers can ensure the quality and reliability of their data when using this potent P2X7 receptor agonist.

References

- 1. iris.unife.it [iris.unife.it]

- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]

- 5. 2 (3 )-O-(4-Benzoylbenzoyl)adenosine 5 -triphosphate = 93 112898-15-4 [sigmaaldrich.com]

understanding the role of BzATP in purinergic signaling

An In-depth Technical Guide to the Role of BzATP in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (this compound) is a synthetic analogue of adenosine triphosphate (ATP). It serves as a powerful pharmacological tool for investigating purinergic signaling, a form of extracellular communication mediated by nucleotides and nucleosides. This compound is most renowned as a potent and selective agonist for the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a critical role in immunity, inflammation, and neuropathic pain.[1][2] Compared to the endogenous ligand ATP, this compound exhibits a 5- to 10-fold greater potency at the P2X7R, making it an invaluable asset for studying the receptor's function in various physiological and pathological contexts. This guide provides a comprehensive overview of this compound's interactions with purinergic receptors, its downstream signaling cascades, and its application in experimental models.

Molecular Interactions and Receptor Pharmacology

This compound's primary pharmacological action is the activation of P2X purinergic receptors, a family of ATP-gated ion channels. While it can interact with several P2X subtypes, its highest affinity and potency are for the P2X7 receptor.

Primary Target: The P2X7 Receptor (P2X7R)

This compound is considered the prototypic agonist for the P2X7R. Its activation of the P2X7R is characterized by the rapid opening of a non-selective cation channel, permeable to Na⁺, K⁺, and Ca²⁺.[1] A unique feature of P2X7R activation, particularly with sustained agonist application, is the formation of a larger, non-selective membrane pore capable of passing molecules up to 900 Da in size.[3]

The potency of this compound shows significant variation across different species, a critical consideration for experimental design.[4][5] For instance, the EC₅₀ values for rat P2X7R are substantially lower than for the mouse equivalent, indicating a much higher sensitivity in rats.[4]

Interactions with Other Purinergic Receptors